molecular formula C22H23N5O2 B2724328 4-{[1-(5-Methylpyrazine-2-carbonyl)piperidin-4-yl]methoxy}-6-phenylpyrimidine CAS No. 2380044-22-2

4-{[1-(5-Methylpyrazine-2-carbonyl)piperidin-4-yl]methoxy}-6-phenylpyrimidine

Cat. No.: B2724328
CAS No.: 2380044-22-2
M. Wt: 389.459
InChI Key: FTQQABCRXMGFSX-UHFFFAOYSA-N
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Description

4-{[1-(5-Methylpyrazine-2-carbonyl)piperidin-4-yl]methoxy}-6-phenylpyrimidine is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazine ring substituted with a methyl group, a piperidine ring, and a phenylpyrimidine moiety, making it a molecule of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[1-(5-Methylpyrazine-2-carbonyl)piperidin-4-yl]methoxy}-6-phenylpyrimidine typically involves multi-step organic reactions. The process begins with the preparation of the pyrazine and pyrimidine intermediates, followed by their coupling through a series of nucleophilic substitution and condensation reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound available for various applications.

Chemical Reactions Analysis

Types of Reactions

4-{[1-(5-Methylpyrazine-2-carbonyl)piperidin-4-yl]methoxy}-6-phenylpyrimidine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to different reduced forms.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce new substituents on the pyrazine or pyrimidine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Chemistry

In chemistry, 4-{[1-(5-Methylpyrazine-2-carbonyl)piperidin-4-yl]methoxy}-6-phenylpyrimidine is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound may be used to study cellular processes and molecular interactions. Its ability to interact with specific biological targets makes it a valuable tool for understanding biochemical pathways.

Medicine

In medicine, this compound has potential therapeutic applications. Researchers are investigating its effects on various diseases and conditions, aiming to develop new treatments.

Industry

In the industrial sector, this compound can be used in the development of new materials and products. Its chemical properties make it suitable for applications in pharmaceuticals, agrochemicals, and other industries.

Mechanism of Action

The mechanism of action of 4-{[1-(5-Methylpyrazine-2-carbonyl)piperidin-4-yl]methoxy}-6-phenylpyrimidine involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may bind to enzymes or receptors, altering their activity and influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-{[1-(5-Methylpyrazine-2-carbonyl)piperidin-4-yl]methoxy}-6-phenylpyrimidine
  • Phenylpyrimidine derivatives
  • Pyrazine derivatives

Uniqueness

What sets this compound apart is its unique combination of functional groups and structural features. This uniqueness allows it to participate in a wide range of chemical reactions and interact with diverse biological targets, making it a versatile compound for research and industrial applications.

Properties

IUPAC Name

(5-methylpyrazin-2-yl)-[4-[(6-phenylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O2/c1-16-12-24-20(13-23-16)22(28)27-9-7-17(8-10-27)14-29-21-11-19(25-15-26-21)18-5-3-2-4-6-18/h2-6,11-13,15,17H,7-10,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTQQABCRXMGFSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=N1)C(=O)N2CCC(CC2)COC3=NC=NC(=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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